molecular formula C25H21ClFN3O3S B4045538 N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B4045538
M. Wt: 498.0 g/mol
InChI Key: DAHKUTVPUAAAPV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a useful research compound. Its molecular formula is C25H21ClFN3O3S and its molecular weight is 498.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide is 497.0976186 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, which share structural similarities with the chemical compound , have been synthesized and evaluated for potential antimicrobial agents against a range of bacteria, mycobacteria, and fungi. These derivatives have shown activity against mycobacteria, with some compounds exhibiting high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The highest antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, was observed with specific derivatives, while the activity against Gram-negative and fungal pathogens was marginal (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory Activity

Novel derivatives synthesized by modifying the chemical structure have been investigated for anti-inflammatory activity. Among these, certain compounds showed significant anti-inflammatory effects, highlighting the potential for developing new anti-inflammatory agents based on modifications of the chemical compound (Sunder & Maleraju, 2013).

Enzymatic Inhibition

Research into the synthesis of novel heterocyclic compounds derived from modifications of this compound has explored their potential in inhibiting enzymes like lipase and α-glucosidase. These studies have identified compounds with significant inhibitory activities, suggesting applications in the treatment or management of conditions related to enzyme activity, such as diabetes or obesity (Bekircan, Ülker, & Menteşe, 2015).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O3S/c1-33-19-12-6-16(7-13-19)15-29-22(14-23(31)28-21-5-3-2-4-20(21)26)24(32)30(25(29)34)18-10-8-17(27)9-11-18/h2-13,22H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHKUTVPUAAAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

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